molecular formula C16H15NO4 B5377245 Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine CAS No. 6701-35-5

Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine

Cat. No.: B5377245
CAS No.: 6701-35-5
M. Wt: 285.29 g/mol
InChI Key: FHQXZZSCCIJSHH-UHFFFAOYSA-N
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Description

Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine is a chemical compound of interest in medicinal chemistry and biochemical research. The structure of this molecule, which incorporates two benzo[1,3]dioxole (piperonyl) groups, is often explored for its potential to interact with various biological targets. Compounds featuring the benzo[1,3]dioxole moiety are known to be investigated for a range of activities. For instance, structurally similar molecules have been studied as potential antagonists for cysteineyl leukotriene receptors, which are relevant in inflammatory diseases . Other related structures have shown research value as inhibitors of bacterial enzymes like beta-lactamase and metallo-beta-lactamase, which are targets in overcoming antibiotic resistance . The specific properties, mechanism of action, and research applications of this compound are driven by its unique molecular framework. Researchers value this compound for developing novel pharmacological tools and exploring new therapeutic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14/h1-6,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXZZSCCIJSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342873
Record name DIPIPERONYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6701-35-5
Record name DIPIPERONYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Potential

Nucleophilic Properties of the Secondary Amine Nitrogen

The central nitrogen atom in Bis(benzo[d]dioxol-5-ylmethyl)amine is a secondary amine, characterized by a lone pair of electrons that imparts significant nucleophilic character. This nucleophilicity is the cornerstone of its derivatization potential, allowing it to readily attack electron-deficient centers. This fundamental reactivity enables its participation in a variety of classical organic reactions, including additions to carbonyls, isothiocyanates, and substitutions on acyl halides or electrophilic heterocyclic systems. The steric hindrance imposed by the two bulky benzo[d]dioxol-5-ylmethyl groups can modulate this reactivity compared to smaller secondary amines, but it remains a potent nucleophile for the synthesis of diverse molecular structures as detailed in subsequent sections.

Transformations Involving the Benzo[d]dioxole Ring System

The benzo[d]dioxole moiety is an electron-rich aromatic system. The oxygen atoms of the dioxole ring donate electron density into the benzene (B151609) ring via resonance, activating it towards electrophilic aromatic substitution. Consequently, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed on the aromatic portion of the ring system. While specific studies detailing these transformations directly on Bis(benzo[d]dioxol-5-ylmethyl)amine are not prevalent in the surveyed literature, the inherent electronic properties of the benzodioxole ring suggest a high potential for such functionalization, offering pathways to further elaborate the molecular scaffold.

Formation of Diverse Organic Architectures

The nucleophilic secondary amine serves as a key functional handle for constructing a variety of heterocyclic systems and other complex organic structures.

Imidazolidine (B613845) rings, five-membered saturated heterocycles containing two nitrogen atoms, can be synthesized from secondary amines via condensation with appropriate dielectrophiles. A plausible route for derivatizing Bis(benzo[d]dioxol-5-ylmethyl)amine involves a cyclocondensation reaction. For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a reactive equivalent such as oxalyl chloride would lead to the formation of a 1,3-disubstituted imidazolidine ring system. This type of reaction is a standard method for the formation of such heterocycles.

Reactant 1Reactant 2ProductRing System Formed
Bis(benzo[d]dioxol-5-ylmethyl)amineOxalyl Chloride1,3-Bis(benzo[d]dioxol-5-ylmethyl)imidazolidine-2,4-dioneImidazolidine-dione
Bis(benzo[d]dioxol-5-ylmethyl)amineGlyoxal1,3-Bis(benzo[d]dioxol-5-ylmethyl)imidazolidineImidazolidine

The synthesis of N,N-disubstituted thiourea (B124793) derivatives from secondary amines is a robust and high-yielding transformation. This is achieved through the nucleophilic addition of the secondary amine of Bis(benzo[d]dioxol-5-ylmethyl)amine to the electrophilic carbon atom of an isothiocyanate. The reaction typically proceeds under mild conditions, such as refluxing in a suitable solvent like ethanol (B145695) or dichloromethane (B109758), to afford the corresponding thiourea derivative. This reaction provides a gateway to a large class of compounds with significant biological and chemical interest.

Reactant 1Reactant 2ConditionsProduct
Bis(benzo[d]dioxol-5-ylmethyl)aminePhenyl isothiocyanateReflux in Ethanol1,1-Bis(benzo[d]dioxol-5-ylmethyl)-3-phenylthiourea
Bis(benzo[d]dioxol-5-ylmethyl)amineMethyl isothiocyanateRoom Temp, CH2Cl21,1-Bis(benzo[d]dioxol-5-ylmethyl)-3-methylthiourea

Thiazole (B1198619) heterocycles are commonly synthesized via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide-containing compound with an α-haloketone. Therefore, the thiourea derivatives prepared from Bis(benzo[d]dioxol-5-ylmethyl)amine (as described in 3.3.2) are excellent precursors for thiazole synthesis. The N,N-disubstituted thiourea can react with an α-haloketone, such as 2-bromoacetophenone, to yield a 2-(disubstituted-amino)thiazole derivative. This two-step sequence highlights the role of the title compound as a scaffold for building more complex heterocyclic systems.

Precursor (from 3.3.2)ReagentConditionsProduct
1,1-Bis(benzo[d]dioxol-5-ylmethyl)-3-phenylthiourea2-BromoacetophenoneReflux in EthanolN,N-Bis(benzo[d]dioxol-5-ylmethyl)-4-phenylthiazol-2-amine

Pyrrolo[3,4-b]pyridinones: The synthesis of complex polyheterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones often involves multi-component reactions, such as the Ugi-Zhu reaction, which typically utilize primary amines. While direct application of the secondary amine Bis(benzo[d]dioxol-5-ylmethyl)amine in these specific named reactions is not typical, its nucleophilic character allows for its potential inclusion in other cascade or multi-step syntheses to generate novel, fused heterocyclic structures.

Triazines: The 1,3,5-triazine (B166579) core is readily assembled or functionalized by reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles. The chlorine atoms can be substituted sequentially in a temperature-controlled manner. Bis(benzo[d]dioxol-5-ylmethyl)amine can act as a nucleophile to displace one, two, or all three chlorine atoms from the triazine ring. This allows for the controlled synthesis of mono-, di-, or trisubstituted triazine derivatives, incorporating the bulky bis(benzodioxolylmethyl)amino moiety into a rigid, planar heterocyclic core.

Reactants (Molar Ratio)ConditionsProduct Type
1 eq. Cyanuric Chloride + 1 eq. Bis(benzo[d]dioxol-5-ylmethyl)amine0-5 °CMono-substituted (dichloro-triazine derivative)
1 eq. Cyanuric Chloride + 2 eq. Bis(benzo[d]dioxol-5-ylmethyl)amineRoom TemperatureDi-substituted (monochloro-triazine derivative)
1 eq. Cyanuric Chloride + 3 eq. Bis(benzo[d]dioxol-5-ylmethyl)amineReflux (>80 °C)Tri-substituted (fully functionalized triazine)

Mechanistic Studies of Chemical Transformations

Stability and Degradation Pathways in Controlled Chemical Environments

Comprehensive studies on the stability and specific degradation pathways of Bis(benzo[d]dioxol-5-ylmethyl)amine under controlled chemical environments (e.g., acidic, basic, oxidative, or reductive conditions) have not been published. Understanding the compound's stability is crucial for its storage and handling, as well as for predicting its fate in various chemical processes. However, without dedicated research in this area, information regarding its degradation products, kinetics, and the mechanisms of its decomposition remains unavailable.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insights

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of Bis(benzo[d] bldpharm.comlibretexts.orgdioxol-5-ylmethyl)amine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor, providing a wealth of information from atomic connectivity to molecular weight and structural fragmentation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers an unparalleled view of the chemical environment of each atom within the Bis(benzo[d] bldpharm.comlibretexts.orgdioxol-5-ylmethyl)amine molecule. The symmetry of the compound simplifies the spectra, yet detailed analysis through various NMR experiments is crucial for complete assignment and conformational understanding.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information regarding the chemical shifts and multiplicities of the various nuclei. In a typical ¹H NMR spectrum, the protons of the methylenedioxy group (-O-CH₂-O-) are expected to appear as a singlet, as are the benzylic protons (-CH₂-N-). The aromatic protons will present as a set of signals characteristic of the substitution pattern on the benzene (B151609) ring. The amine proton (-NH-) signal can be broad and its chemical shift is often concentration and solvent dependent.

Proton (¹H) Chemical Shift (ppm) Multiplicity
Aromatic CH6.7-6.9m
-O-CH₂-O-~5.9s
-CH₂-N-~3.7s
-NH-Variablebr s
Carbon (¹³C) Chemical Shift (ppm)
Aromatic C-O~147
Aromatic C-C~133
Aromatic C-H~108-121
-O-CH₂-O-~101
-CH₂-N-~54

To unequivocally assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed. ijcmas.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Bis(benzo[d] bldpharm.comlibretexts.orgdioxol-5-ylmethyl)amine, COSY spectra would confirm the coupling between the aromatic protons on the same benzene ring. The singlets corresponding to the methylenedioxy and benzylic protons would not show cross-peaks, confirming their isolated nature in terms of three-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum is instrumental in assigning the carbon signals based on their attached protons. For instance, the proton signal of the methylenedioxy group will correlate with the corresponding carbon signal, and the benzylic proton signal will correlate with the benzylic carbon signal.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for simplifying spectra and probing specific mechanistic questions.

The introduction of deuterium at the benzylic positions (-CD₂-N-) would lead to the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a change in the multiplicity of the adjacent carbon in the ¹³C NMR spectrum (from a triplet in the off-resonance decoupled spectrum to a singlet with a much lower intensity due to the C-D coupling). This selective deuteration can be valuable in studying reaction mechanisms involving these benzylic protons.

Furthermore, exchange of the labile amine proton with deuterium by adding a few drops of deuterium oxide (D₂O) to the NMR sample is a classic method to confirm the identity of the -NH- signal. libretexts.orgsavemyexams.com The -NH- peak would disappear from the ¹H NMR spectrum upon D₂O addition, providing definitive evidence for its assignment. libretexts.orgsavemyexams.com This technique is particularly useful given the variable chemical shift and broadness of the amine proton signal. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.gov

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of Bis(benzo[d] bldpharm.comlibretexts.orgdioxol-5-ylmethyl)amine. The calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for confirming the identity of the compound.

Ion Calculated Exact Mass (m/z)
[C₁₆H₁₅NO₄ + H]⁺286.1074

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For Bis(benzo[d] bldpharm.comlibretexts.orgdioxol-5-ylmethyl)amine, a key fragmentation pathway involves the cleavage of the C-N bond, which is a common fragmentation route for amines. libretexts.org This would result in the formation of the stable benzo[d] bldpharm.comlibretexts.orgdioxol-5-ylmethyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for the identification of functional groups within a molecule. In the case of Bis(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)amine, the IR spectrum provides valuable information about its key structural features, including the secondary amine, the benzodioxole ring system, and the aromatic backbone. While a specific experimental spectrum for this compound is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the analysis of structurally related compounds.

The secondary amine (N-H) stretching vibration is a key diagnostic peak and is typically observed as a single, weak to medium band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the secondary amine is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The benzodioxole moiety presents several characteristic absorption bands. The C-O-C asymmetric and symmetric stretching vibrations of the methylenedioxy bridge are prominent and are generally found in the ranges of 1260-1230 cm⁻¹ and 1040-1030 cm⁻¹, respectively. A notable band around 930 cm⁻¹ is also characteristic of the methylenedioxy group.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. Specifically, bands around 1581 cm⁻¹ and 1496 cm⁻¹ can be attributed to the stretching of the aromatic C=C bonds. nih.gov

A summary of the expected IR absorption bands for Bis(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)amine is presented in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300-3500Weak-Medium
C-N Stretch1250-1020Medium
BenzodioxoleC-O-C Asymmetric Stretch1260-1230Strong
C-O-C Symmetric Stretch1040-1030Strong
Methylenedioxy Group~930Medium
Aromatic RingC-H Stretch>3000Medium
C=C Stretch1600-1450Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

The nitrogen atom in a secondary amine like Bis(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)amine is sp³ hybridized, leading to a trigonal pyramidal geometry around the nitrogen. byjus.comlibretexts.org The C-N-C bond angle is expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the steric repulsion of the two bulky benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl groups. libretexts.org

The supramolecular organization in the crystal lattice of Bis(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)amine would be governed by a variety of non-covalent interactions. The secondary amine group provides a hydrogen bond donor (N-H), which can interact with hydrogen bond acceptors on neighboring molecules, such as the oxygen atoms of the benzodioxole moiety. This could lead to the formation of hydrogen-bonded chains or more complex networks within the crystal structure.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the benzodioxole systems are expected to play a significant role in the crystal packing. These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice. The presence of the electronegative benzodioxole group can influence the nature and strength of these intermolecular interactions. scispace.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Aromatic amines are known to exhibit polymorphism, which can arise from different packing arrangements and intermolecular interactions in the solid state. nih.gov The specific packing arrangement adopted by Bis(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)amine would be a delicate balance of the intermolecular forces discussed above, including hydrogen bonding and π-π stacking. The flexibility of the two benzylamine (B48309) "arms" could also allow for different conformational polymorphs. The study of polymorphism in this compound would require the growth of single crystals under various conditions and their subsequent analysis by X-ray diffraction.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing insights into structure, stability, and reactivity.

Prediction of Electronic Structure and Reactivity

A comprehensive study on Bis(benzo[d]dioxol-5-ylmethyl)amine would involve calculating its electronic properties. This typically includes determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity descriptors that could be derived from these calculations include:

Electron Affinity and Ionization Potential: Predicting the ease of gaining or losing an electron.

Chemical Hardness and Softness: Gauging the resistance to change in electron distribution.

Electrophilicity Index: Quantifying the compound's ability to act as an electrophile.

Molecular Electrostatic Potential (MEP) Map: Visualizing the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack. The oxygen atoms of the dioxole groups and the nitrogen atom of the amine are expected to be regions of high electron density.

Currently, specific published data for these electronic structure and reactivity parameters for Bis(benzo[d]dioxol-5-ylmethyl)amine is not available.

Conformational Analysis and Energy Landscapes

The flexibility of Bis(benzo[d]dioxol-5-ylmethyl)amine is primarily due to the rotation around the C-N bonds and the C-C bonds of the methylene (B1212753) bridges. A conformational analysis would identify the various possible spatial arrangements (conformers) of the molecule. By calculating the potential energy of each conformer, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformer and the energy barriers between different conformations. Such analyses are crucial for understanding how the molecule's shape influences its interactions. For complex molecules, identifying all low-energy conformers is a significant computational task.

Simulation of Spectroscopic Properties

Quantum chemical calculations can simulate various types of spectra, which are invaluable for interpreting experimental data and confirming molecular structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. For this molecule, characteristic peaks for C-H, C-N, C-O, and aromatic C=C vibrations would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. These predictions help in the assignment of signals in experimental NMR spectra, which can be complex for a molecule with multiple, similar chemical environments.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the compound's chromophores.

While general spectroscopic data for related benzodioxole structures exist, specific simulated spectra for Bis(benzo[d]dioxol-5-ylmethyl)amine are not found in the searched literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for Bis(benzo[d]dioxol-5-ylmethyl)amine in a solvent (like water or an organic solvent) would provide a detailed view of its dynamic behavior. This includes:

Solvation Effects: How the molecule interacts with the surrounding solvent molecules.

Conformational Flexibility: Observing the transitions between different conformers in real-time.

Transport Properties: Calculating properties like the diffusion coefficient.

Such simulations would offer a deeper understanding of the molecule's behavior in a condensed phase, which is often more relevant than the gas-phase environment of quantum calculations. However, no specific MD simulation studies for this compound have been identified.

Computational Analysis of Molecular Interactions and Binding Motifs

Computational methods are essential for studying how a molecule interacts with other chemical species. This is particularly relevant in materials science and supramolecular chemistry. For Bis(benzo[d]dioxol-5-ylmethyl)amine, potential interactions include:

Hydrogen Bonding: The secondary amine nitrogen can act as both a hydrogen bond donor (N-H) and acceptor. The dioxole oxygens can act as hydrogen bond acceptors.

π-π Stacking: The two benzo[d]dioxole rings can engage in π-π stacking interactions with other aromatic systems.

Molecular docking is a technique often used to predict the preferred orientation of one molecule when bound to a second. While docking is common in drug design, it can also be used to study interactions with non-biological receptors or within crystal lattices. Analysis of crystal structures of related compounds often reveals these types of interactions holding the molecules together in a supramolecular assembly.

Structure-Property Relationship Studies in Designed Chemical Systems (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure with physical, chemical, or material properties. For a class of compounds including Bis(benzo[d]dioxol-5-ylmethyl)amine, a QSPR model could be developed to predict properties such as:

Melting/Boiling points

Solubility

Refractive index

Performance as a ligand in a metal complex or as a building block in a polymer

These studies rely on calculating a set of numerical descriptors (topological, electronic, steric) for a series of related molecules and then using statistical methods to build a predictive model. No such QSPR studies specifically involving Bis(benzo[d]dioxol-5-ylmethyl)amine in a non-biological context were found.

Reaction Mechanism Modeling and Transition State Analysis

A thorough review of published scientific literature reveals a notable absence of studies focused on the reaction mechanism modeling and transition state analysis for the synthesis of Bis(benzo[d] acs.orgnih.govdioxol-5-ylmethyl)amine. While computational methods are increasingly employed to investigate the formation of complex molecules, specific research detailing the energetic pathways, transition state geometries, and activation energies for this particular secondary amine has not been publicly documented.

In a general context, such an investigation would typically involve high-level quantum mechanical calculations, often using Density Functional Theory (DFT). The objective would be to map the potential energy surface of the reaction, which is commonly a reductive amination or a related nucleophilic substitution process. This analysis would identify the lowest energy pathway from reactants to products. Key elements of this type of study include:

Identification of Intermediates and Transition States: Locating all stable molecules (reactants, intermediates, products) and transition states along the reaction coordinate.

Energy Profiling: Calculating the relative energies of each species to determine the reaction's thermodynamic and kinetic feasibility. The energy difference between the reactants and the highest-energy transition state would define the activation energy, a critical factor in understanding reaction rates.

Geometric Analysis: Examining the three-dimensional structures of transition states to understand the specific atomic interactions that facilitate the chemical transformation.

Without dedicated research, any discussion of the specific mechanism for Bis(benzo[d] acs.orgnih.govdioxol-5-ylmethyl)amine remains speculative.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

There are currently no available research articles that apply the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electronic structure of Bis(benzo[d] acs.orgnih.govdioxol-5-ylmethyl)amine. Consequently, there are no specific data or detailed findings to report for this compound.

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to partition a molecule into its constituent atoms and characterize the chemical bonds between them. A QTAIM study of Bis(benzo[d] acs.orgnih.govdioxol-5-ylmethyl)amine would provide profound insights into its chemical nature. The primary goals of such an analysis would be:

Bond Path and Bond Critical Points (BCPs): To identify the paths of maximum electron density that link atomic nuclei, confirming the existence of chemical bonds. The properties of the electron density at the bond critical point—a minimum along the bond path but a maximum in the perpendicular directions—are used to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond).

Laplacian of Electron Density (∇²ρ(r)): To determine regions of local electron concentration (where ∇²ρ(r) < 0) and depletion (where ∇²ρ(r) > 0). The sign of the Laplacian at a BCP helps distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.

Atomic Properties: To calculate properties such as atomic charges, volumes, and energies by integrating over the spatial regions defined as atomic basins.

Such an analysis would precisely define the electronic characteristics of the benzodioxole rings, the central amine linkage, and any intramolecular interactions, but the necessary computational research has not been published.

Applications in Advanced Organic Materials and Chemical Systems Beyond Prohibited Areas

Role as a Key Synthetic Intermediate for Non-Pharmacological Compounds

The structure of Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine makes it a prospective precursor for the synthesis of more complex, non-pharmacological molecules. The 1,3-benzodioxole (B145889) group is a recognized structural motif in organic synthesis, often serving as a building block for a variety of chemical compounds. chemicalbook.com The synthesis of derivatives from the 1,3-benzodioxole moiety is a common practice in creating novel chemical entities. worldresearchersassociations.comresearchgate.netnih.gov For instance, piperonal (B3395001), which contains the benzodioxole ring, is a key intermediate in various synthetic pathways. google.comgoogle.com

The secondary amine group in Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine offers a reactive site for further molecular elaboration. Amines are known to undergo a range of chemical transformations. Acylation, the reaction with acid chlorides, anhydrides, or esters, can be used to introduce new functional groups. ncert.nic.infukeyeducation.com This reaction would involve the replacement of the hydrogen atom on the nitrogen with an acyl group, forming a tertiary amide. Such derivatization could be employed to synthesize target molecules for materials science or other chemical applications. The reactivity of the amine as a nucleophile also allows for alkylation reactions, further extending the molecular complexity.

The benzodioxole rings themselves can be subject to electrophilic substitution reactions. The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it susceptible to reactions like nitration or bromination, although controlling the position of substitution can be challenging due to the high reactivity. ncert.nic.in This reactivity allows for the introduction of additional functionalities onto the aromatic backbone, making Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine a potentially versatile scaffold for creating a library of new compounds.

Table 1: Potential Synthetic Transformations of Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine

Reaction TypeReagent ExamplePotential Product Class
N-AcylationAcetyl chlorideTertiary Amide
N-AlkylationMethyl iodideTertiary Amine
Electrophilic Aromatic SubstitutionBromineBromo-substituted derivative
Suzuki-Miyaura Coupling (of a halogenated derivative)Arylboronic acidBiaryl-substituted derivative worldresearchersassociations.com

Exploration as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the secondary amine group of Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. chemistrystudent.comlibretexts.org The presence of two benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl groups attached to the nitrogen suggests that it could act as a bidentate ligand, where the nitrogen and potentially an oxygen atom from one of the benzodioxole rings could coordinate to a metal center, or more likely, it could bridge two metal centers. The geometry of the molecule would influence its coordination mode.

The field of coordination chemistry has extensively utilized bis(amine) and related N-containing ligands to create metal complexes with specific catalytic or material properties. acs.orgrsc.org For example, bis(phosphino)amine ligands are integral to catalysts for ethylene (B1197577) oligomerization and other C-C bond-forming reactions. researchgate.netscispace.com Similarly, metal complexes of N,N-dibenzylamine and its derivatives have been synthesized and studied. researchgate.netresearchgate.netlanxess.com

The formation of metal complexes with Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine could lead to novel catalysts. The electronic properties of the benzodioxole rings could influence the electron density at the metal center, thereby tuning its catalytic activity. The steric bulk of the two large substituents on the nitrogen atom would also play a crucial role in determining the coordination geometry and the accessibility of the metal center to substrates. acs.org Potential catalytic applications for such complexes could include oxidation, reduction, or cross-coupling reactions, areas where metal complexes with amine-based ligands have shown promise. scispace.com

Table 2: Potential Metal Complexes and Catalytic Applications

Metal IonPotential Coordination ModePotential Catalytic Application
Copper(II)Bidentate (N, O) or BridgingOxidation Reactions researchgate.net
Palladium(II)Bidentate (N, N) with a second ligandCross-coupling Reactions researchgate.net
Ruthenium(II)Bidentate or BridgingHydrogenation Reactions scispace.com
Zinc(II)Tetrahedral complexRing-opening Polymerization rsc.org

Integration into Polymer and Material Design for Specific Chemical Functions

The unique chemical structure of Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine suggests its potential for incorporation into polymers and advanced materials. The benzodioxole moiety is found in various natural and synthetic compounds and can impart specific properties to a material. academie-sciences.fr Polymers containing dihydroxybenzene or dialkoxybenzene units, which are structurally related to the benzodioxole group, have been explored for applications in electronics and materials science. academie-sciences.fr

Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine could potentially be used as a monomer in polymerization reactions. For example, if the aromatic rings were functionalized with reactive groups, it could undergo condensation polymerization. Alternatively, it could be used as a functional additive, blended with other polymers to modify their properties. The presence of the benzodioxole groups might enhance thermal stability, alter the refractive index, or introduce specific chemical reactivity to the polymer matrix.

The study of benzofulvene derivatives, which can undergo spontaneous polymerization, provides a precedent for how molecules with similar structural elements can form polymeric materials. researchgate.net While Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine is not a benzofulvene, the principle of designing monomers with specific functional groups to achieve desired polymer properties is applicable. The incorporation of the nitrogen atom and the two benzodioxole rings could lead to materials with interesting chelating properties for metal ion sequestration or sensing applications.

Chemical Stability in Various Environmental Conditions and Matrices

The secondary amine group is a point of potential reactivity. Amines can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to atmospheric oxygen over prolonged periods, which can lead to the formation of various oxidation products. The basicity of the amine is a key factor in its reactivity. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring. chemistrystudent.comlibretexts.org In Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine, the nitrogen is attached to benzylic carbons, not directly to the aromatic ring, so the basicity would be expected to be closer to that of other dibenzylamines rather than anilines.

In environmental matrices, the fate of the compound would depend on factors such as pH, temperature, and the presence of microorganisms. The low water solubility expected for a molecule of this size and structure would likely lead to its partitioning into organic matter in soil or sediment. Photodegradation could be a possible degradation pathway due to the presence of the aromatic rings which can absorb UV light.

Table 3: Predicted Stability and Reactivity of Bis(benzo[d] researchgate.netacs.orgdioxol-5-ylmethyl)amine

ConditionPredicted Stability/ReactivityRationale
Strong AcidPotential degradationCleavage of the methylenedioxy bridge
Strong BaseGenerally stableAmines are generally stable in basic conditions
Oxidizing AgentsSusceptible to oxidationThe secondary amine can be oxidized
UV LightPotential for photodegradationAromatic rings absorb UV radiation

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine typically involves the reductive amination of its precursor, piperonal (B3395001) (benzo[d] bohrium.comacs.orgdioxol-5-carbaldehyde), with ammonia (B1221849). youtube.com Future research will focus on evolving this process to be more environmentally benign and efficient.

Key areas of development include:

Catalytic Reductive Amination: A significant shift away from stoichiometric reducing agents like sodium borohydride (B1222165) is underway. bohrium.com Future syntheses will prioritize catalytic hydrogenation, which offers higher atom economy and reduces chemical waste. researchgate.net The use of catalysts based on earth-abundant, non-noble metals such as copper, cobalt, or nickel is a particularly promising and cost-effective direction. frontiersin.orgnih.govresearchgate.net

Flow Chemistry: The adoption of continuous flow reactors presents a paradigm shift from traditional batch processing. amf.ch Flow chemistry enables superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of reactive intermediates, and simplifies scaling-up processes. acs.orgmt.com This technology can lead to higher yields and purity with reduced solvent consumption. researchgate.net

Green Solvent Systems: Research into alternative reaction media will move away from hazardous organic solvents. Protonic solvents like ethanol (B145695) and isopropanol, which are considered "green," have been shown to be effective for reductive aminations. researchgate.net Furthermore, novel bio-based solvents derived from renewable resources, such as 1,3-dioxolane (B20135) compounds, are emerging as viable alternatives. rsc.org

Table 1: Comparison of Synthetic Methodologies for Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine
ParameterTraditional Batch SynthesisFuture Flow Chemistry Synthesis
Reducing Agent Stoichiometric (e.g., NaBH4)Catalytic (e.g., H2 over Ni, Co, or Cu catalyst)
Atom Economy LowerHigher
Solvent Usage High Volume (e.g., Methanol)Minimized / Green Solvents (e.g., Ethanol)
Safety Risks with large-scale exothermic reactions and hydridesInherently safer due to small reaction volumes
Process Control Limited control over heat/mass transferPrecise control over temperature, pressure, and residence time
Scalability Difficult, requires process redesignLinear scaling by extending operation time

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its synthesis, the reactivity of Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine itself is an area ripe for exploration. As a secondary amine, it can serve as a versatile building block or even a catalyst.

Heterocycle Synthesis: Secondary amines are known to undergo cyclocondensation reactions with aldehydes. The reaction of Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine with formaldehyde, for instance, could lead to novel 1,3,5-hexahydrotriazine structures bearing the benzodioxole motif, a transformation that has been demonstrated with analogous N,N'-bisarylmethanediamines. mdpi.comresearchgate.net

Enamine Formation and Catalysis: The reaction with aldehydes and ketones can produce enamines, which are key intermediates for C-C bond formation. chemistrysteps.com Furthermore, secondary amines can function as organocatalysts. Investigating the catalytic activity of Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine in reactions like Michael additions or aldol (B89426) condensations could uncover new synthetic utilities. rsc.org

Scaffold for Bioactive Molecules: The core structure can be derivatized to create libraries of new compounds. Research on related bis-arylalkylamines and bis-benzo[d] bohrium.comacs.orgdioxol-5-yl thiourea (B124793) derivatives has shown significant biological activity, suggesting this compound could be a valuable starting point for medicinal chemistry programs. nih.govnih.gov

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research and development. nih.gov Its application to Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine can guide experimental work with high precision.

Predictive Synthesis: Quantum mechanical methods like Density Functional Theory (DFT) and machine learning algorithms can model synthetic reactions. These tools can predict reaction yields, identify optimal catalysts, and determine the most energy-efficient pathways, thereby reducing the need for extensive empirical screening. nih.gov

Virtual Screening and Design: Molecular docking studies can predict how derivatives of the compound might interact with biological targets such as enzymes or receptors. nih.govnih.gov This in silico approach allows for the rational design of new molecules with desired biological activities before they are ever synthesized in a lab.

Physics-Based Modeling: Advanced techniques like Free Energy Perturbation (FEP) can accurately compute changes in properties like binding affinity and stability resulting from specific molecular modifications. youtube.com This provides a powerful tool for optimizing lead compounds in drug discovery.

Table 2: Application of Computational Tools in Future Research
Computational ToolApplication AreaPotential Outcome for Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine
Density Functional Theory (DFT) Reaction Mechanism AnalysisElucidation of the lowest energy pathway for catalytic synthesis.
Machine Learning (ML) Models Predictive SynthesisPrediction of reaction yields and optimal conditions from a large dataset.
Molecular Docking Drug DesignIdentification of potential biological targets and design of novel bioactive derivatives.
Molecular Dynamics (MD) Simulation System Behavior AnalysisUnderstanding conformational flexibility and interactions with solvents or biomolecules.

Integration of the Compound into Complex Multi-Component Chemical Systems

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued for their efficiency in building molecular complexity. nuph.edu.ua Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine and its precursors are ideal candidates for MCRs.

The compound itself, as a secondary amine, can be a key substrate in novel MCRs. For example, recently developed zinc-mediated reactions can couple a secondary amine, an aldehyde, and an alkyl iodide to form highly complex tertiary amines in a single step. nih.gov Applying this to Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine could generate a diverse library of functionalized molecules that would be difficult to access through traditional multi-step synthesis. Such MCRs are powerful tools for rapidly constructing libraries of compounds for high-throughput screening in drug and materials discovery. nih.gov

Contribution to Green Chemistry Principles and Methodologies

Future research on Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine will be intrinsically linked to the principles of green chemistry, aiming to create more sustainable chemical processes. chemijournal.com

Renewable Feedstocks: The benzodioxole moiety is derived from piperonal, which can be obtained from natural sources like sassafras oil, aligning with the principle of using renewable starting materials. nih.gov

Atom Economy and Catalysis: As discussed, employing catalytic methods over stoichiometric ones drastically improves atom economy, a core tenet of green chemistry. frontiersin.orgresearchgate.net The development of reusable heterogeneous catalysts further enhances sustainability. researchgate.net

Energy Efficiency: Methodologies like flow chemistry and solvent-free techniques (e.g., grindstone chemistry, which has been used for synthesizing related piperonal chalcones) often require less energy than conventional batch processes that rely on prolonged heating. mt.comeurekaselect.com

Designing Safer Chemicals: By using computational modeling to predict toxicological profiles, future research can focus on designing derivatives of Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine that are not only effective for their intended purpose but also have a minimal negative impact on human health and the environment.

By focusing on these emerging avenues, the scientific community can redefine the utility of Bis(benzo[d] bohrium.comacs.orgdioxol-5-ylmethyl)amine, transforming it from a simple intermediate into a valuable platform for innovation in sustainable synthesis, advanced materials, and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.